tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-(cyclohexylamino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Triethylamine: Used as a base in the synthesis of the compound.
Dichloromethane: Common solvent used in the synthesis.
Major Products Formed
Free Amine: Formed upon deprotection of the tert-butyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .
Biology
In biological research, this compound is used to modify amino acids and peptides, enabling the study of protein structure and function. It is also used in the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. It helps in the synthesis of drug candidates by protecting amine groups during multi-step synthesis processes .
Industry
In the chemical industry, this compound is used in the production of fine chemicals and intermediates. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon treatment with an acid, the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate hydrochloride
- tert-butyl N-(2-phenylethyl)carbamate hydrochloride
- tert-butyl N-(2-methylaminoethyl)carbamate hydrochloride
Uniqueness
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is unique due to the presence of the cyclohexyl group, which provides additional steric bulk and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required .
Properties
CAS No. |
2648940-01-4 |
---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.8 |
Purity |
95 |
Origin of Product |
United States |
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